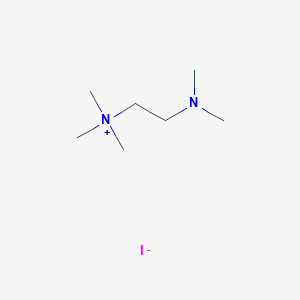
5,6-Bis(tert-butylsulfanyl)-2,3-dihydro-1H-pyrrolizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Bis(tert-butylsulfanyl)-2,3-dihydro-1H-pyrrolizine is a heterocyclic compound characterized by the presence of two tert-butylsulfanyl groups attached to a pyrrolizine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis(tert-butylsulfanyl)-2,3-dihydro-1H-pyrrolizine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5,6-dibromo-2,3-dihydro-1H-pyrrolizine with tert-butylthiol in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen, and at elevated temperatures to facilitate the substitution of bromine atoms with tert-butylsulfanyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,6-Bis(tert-butylsulfanyl)-2,3-dihydro-1H-pyrrolizine can undergo various chemical reactions, including:
Oxidation: The tert-butylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding dihydro derivatives.
Substitution: The tert-butylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted pyrrolizine derivatives.
Scientific Research Applications
5,6-Bis(tert-butylsulfanyl)-2,3-dihydro-1H-pyrrolizine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 5,6-Bis(tert-butylsulfanyl)-2,3-dihydro-1H-pyrrolizine involves its interaction with molecular targets through its tert-butylsulfanyl groups. These groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The compound’s ability to generate singlet oxygen and other reactive oxygen species is also a key aspect of its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Tetrapyrazinoporphyrazines: These compounds also contain tert-butylsulfanyl groups and exhibit similar photophysical properties.
Phthalocyanines: Structurally related to tetrapyrazinoporphyrazines, these compounds are used in similar applications, such as photodynamic therapy.
Uniqueness
5,6-Bis(tert-butylsulfanyl)-2,3-dihydro-1H-pyrrolizine is unique due to its specific substitution pattern and the presence of the pyrrolizine ring. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
67036-41-3 |
|---|---|
Molecular Formula |
C15H25NS2 |
Molecular Weight |
283.5 g/mol |
IUPAC Name |
5,6-bis(tert-butylsulfanyl)-2,3-dihydro-1H-pyrrolizine |
InChI |
InChI=1S/C15H25NS2/c1-14(2,3)17-12-10-11-8-7-9-16(11)13(12)18-15(4,5)6/h10H,7-9H2,1-6H3 |
InChI Key |
QWVUOXLNIYFQND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC1=C(N2CCCC2=C1)SC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-[3-(Dimethylamino)propyl]-1-(hydroxyamino)acridin-9(10H)-one](/img/structure/B14467952.png)
![Sodium M-[[4-[[P-[bis(2-hydroxyethyl)amino]phenyl]azo]-1-naphthyl]azo]benzenesulphonate](/img/structure/B14467956.png)

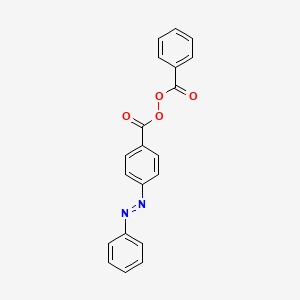
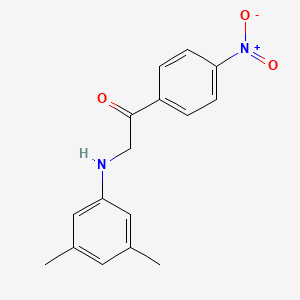
![Tetracyclo[2.1.0.01,3.02,5]pentane](/img/structure/B14467978.png)
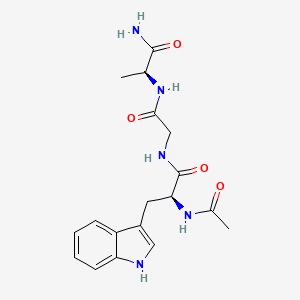
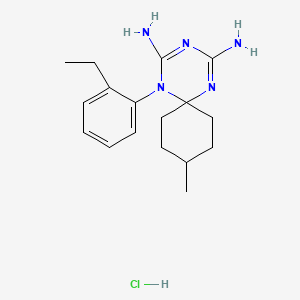
![6,6-Dimethyl-5-[(oxan-2-yl)oxy]hept-3-yn-2-one](/img/structure/B14467986.png)
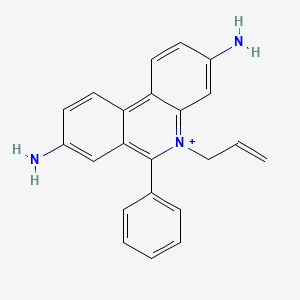

![2-[(Cyanomethoxy)imino]-3-(morpholin-4-yl)-3-oxopropanenitrile](/img/structure/B14468014.png)
![Benzenamine, 4-[[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]thio]-](/img/structure/B14468018.png)
